molecular formula C22H26N2O4S B284855 pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate

pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B284855
M. Wt: 414.5 g/mol
InChI Key: MYFZSLLCHLPBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase C. It may also modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the secretion of pro-inflammatory cytokines. Additionally, it has been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it has been found to have low toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate. One direction is to investigate its potential as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesis Methods

The synthesis of pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction of 2-amino-4-methylthieno[2,3-d]pyrimidine-5-carboxylic acid with 4-propoxybenzoyl chloride in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then esterified with pentanol and acetic anhydride to obtain this compound.

Scientific Research Applications

Pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been found to have potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

pentyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetate

InChI

InChI=1S/C22H26N2O4S/c1-3-5-6-12-28-19(25)13-24-15-23-21-20(22(24)26)18(14-29-21)16-7-9-17(10-8-16)27-11-4-2/h7-10,14-15H,3-6,11-13H2,1-2H3

InChI Key

MYFZSLLCHLPBLO-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OCCC

Canonical SMILES

CCCCCOC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OCCC

Origin of Product

United States

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